Lipophilicity (XLogP): The CH2CF3 Spacer Delivers Intermediate Lipophilicity vs. CF3 and Alkyl Analogs
The target compound exhibits an XLogP of 1.3, placing it between the directly attached CF3 analog (XLogP 0.8) and the hypothetical alkyl analog. This intermediate lipophilicity is a direct consequence of the methylene spacer in the CH2CF3 group, which inserts additional hydrophobic surface area without the strong electron-withdrawing inductive effect of a directly attached CF3 [1]. The 0.5 log unit difference vs. the CF3 analog represents a ~3.2-fold difference in octanol-water partition coefficient, a magnitude sufficient to alter membrane permeability and protein binding in lead series [2].
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.3 |
| Comparator Or Baseline | Comparator 1: [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine (CAS 643725-70-6), XLogP = 0.8. Comparator 2: 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethanamine (CAS 642081-23-0), XLogP = 1.2 |
| Quantified Difference | ΔXLogP = +0.5 vs. CF3-direct analog; +0.1 vs. CF3-ethylene isomer |
| Conditions | XLogP values computed by PubChem using the XLogP3 algorithm |
Why This Matters
Procurement of the incorrect analog introduces an unintended 0.5 log unit lipophilicity shift, which can confound SAR interpretation and alter ADME predictions in drug discovery programs.
- [1] PubChem Compound Summary: CID 137838652, [4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methanamine, XLogP = 1.3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/137838652 (Accessed 2026). View Source
- [2] PubChem Compound Summary: CID 3908018, [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine, XLogP = 0.8. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3908018 (Accessed 2026). View Source
